Boiling Point Shift vs. 2,6-Difluoroanisole and 4-Iodoanisole
The predicted boiling point of 2,6‑difluoro‑4‑iodoanisole (234.2 °C) is approximately 164 °C higher than that of 2,6‑difluoroanisole (70–72 °C at 56 mmHg) and within the range of 4‑iodoanisole (237 °C at 726 mmHg) . This indicates that the heavy iodine substituent dominates the boiling point trend, while the difluoro‑methoxy arrangement imparts a moderate reduction compared to the non‑fluorinated analog .
| Evidence Dimension | Boiling point (predicted vs. experimental) |
|---|---|
| Target Compound Data | 234.2±40.0 °C (predicted) |
| Comparator Or Baseline | 2,6‑Difluoroanisole: 70–72 °C (56 mmHg); 4‑Iodoanisole: 237 °C (726 mmHg) |
| Quantified Difference | +164 °C vs. 2,6‑difluoroanisole; –3 °C vs. 4‑iodoanisole |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02; experimental values from vendor datasheets |
Why This Matters
The pronounced boiling point elevation relative to 2,6‑difluoroanisole dictates different distillation cut points and solvent removal strategies during preparative scale‑up, directly impacting procurement decisions for process chemistry groups.
